

LC-MS/MS analytical method development for Medroxyprogesterone-d7

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Compound of Interest		
Compound Name:	Medroxyprogesterone-d7	
Cat. No.:	B12402360	Get Quote

An LC-MS/MS method for the quantification of Medroxyprogesterone Acetate (MPA) in plasma has been developed and validated, utilizing **Medroxyprogesterone-d7** as a stable isotopelabeled internal standard (IS). This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation results. The method is sensitive, robust, and suitable for clinical and pharmaceutical research, including pharmacokinetic studies and therapeutic drug monitoring. [1][2]

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic progestin widely used for contraception and hormone replacement therapy.[3][4] Accurate quantification of MPA in biological matrices like plasma is crucial for assessing contraceptive efficacy, studying drug-drug interactions, and ensuring patient adherence.[1][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for this analysis due to its high sensitivity, specificity, and speed.[3]

This protocol describes a validated LC-MS/MS method for the determination of MPA in human plasma. **Medroxyprogesterone-d7** is used as the internal standard to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by a rapid chromatographic separation.



Materials and Instrumentation Reagents and Materials

- Medroxyprogesterone Acetate (MPA) reference standard
- Medroxyprogesterone-d7 (MPA-d7) internal standard
- HPLC-grade Methanol
- HPLC-grade Acetonitrile
- HPLC-grade Water
- Formic acid (or Acetic Acid)
- N-hexane or Pentane
- Drug-free human plasma (K2EDTA)
- Pipettes and tips
- Centrifuge tubes (1.5 mL)
- Centrifuge
- Nitrogen evaporator
- Autosampler vials

Instrumentation

- Liquid Chromatography System: Waters Acquity LC system or equivalent, consisting of a binary solvent manager and a sample manager.[1]
- Mass Spectrometer: A QTRAP® 5500 mass analyzer or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1][2]



 Analytical Column: Agilent Zorbax Eclipse-Plus C18 (2.1 × 50 mm, 5.0 μm) or Alltech Alltima-C18 (2.1 mm × 100 mm, 3 μm).[1][6]

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

- Primary Stock Solutions: Prepare individual stock solutions of MPA and MPA-d7 in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Serially dilute the MPA stock solution with a 50:50 methanol:water mixture to prepare working solutions for calibration standards (CS).
- Internal Standard (IS) Working Solution: Dilute the MPA-d7 stock solution with methanol to achieve a final concentration of 50 ng/mL.
- Calibration Standards and QCs: Prepare calibration standards by spiking drug-free plasma
 with the appropriate MPA working solutions to achieve final concentrations ranging from 20
 pg/mL to 10,000 pg/mL.[5] Prepare quality control samples at four levels: Lower Limit of
 Quantification (LLOQ), Low QC, Mid QC, and High QC.[2]

Sample Preparation (Liquid-Liquid Extraction)

- Pipette 500 μL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL centrifuge tube.
- Add 50 μL of the MPA-d7 internal standard working solution to all tubes except the blank matrix.
- Vortex briefly to mix.
- Add 1 mL of N-hexane (or pentane), cap the tubes, and vortex vigorously for 3 minutes to extract the analytes.[6][7]
- Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.

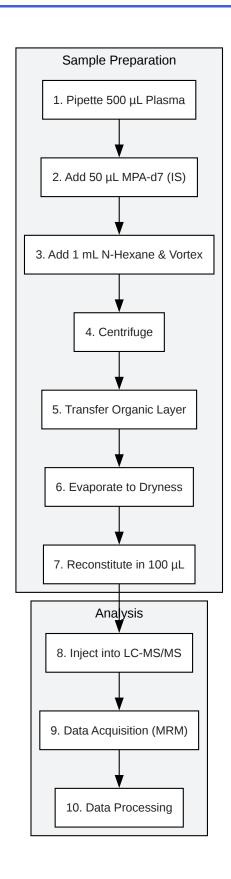






- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[6]
- Reconstitute the dried residue in 100 μL of a 50:50 methanol:water solution.[8]
- Vortex, and transfer the solution to an autosampler vial for LC-MS/MS analysis.





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Caption: Experimental workflow from sample preparation to data analysis.



LC-MS/MS Method

The chromatographic separation is performed using a C18 column with a gradient elution program. Detection is achieved by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode and monitoring specific Multiple Reaction Monitoring (MRM) transitions.[1][6]

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Agilent Zorbax Eclipse-Plus C18, 2.1 × 50 mm, 5.0 μm[1]
Mobile Phase A	Water with 0.1% Acetic Acid[1]
Mobile Phase B	Methanol[1]
Flow Rate	0.3 mL/min
Gradient	50% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 50% B in 0.1 min, hold for 0.9 min
Injection Volume	10 μL[1][8]
Column Temperature	40°C[6]

| Run Time | 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters



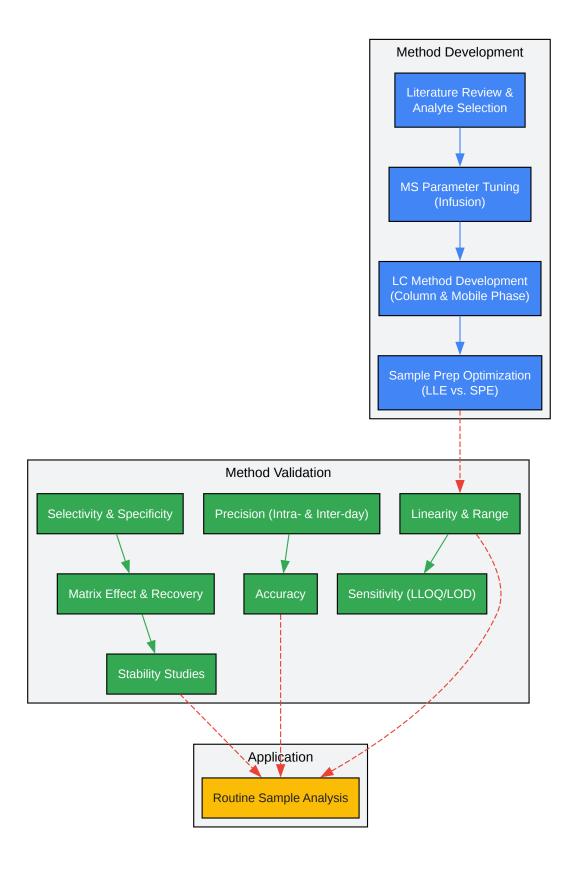
Parameter	Medroxyprogesterone Acetate (MPA)	Medroxyprogesterone-d7 (IS)
Ionization Mode	ESI Positive[1][2][6]	ESI Positive
Precursor Ion (Q1)	m/z 387.4	m/z 394.4
Product Ion (Q3)	m/z 327.4[6]	m/z 334.4
Alternate Product Ion	m/z 123.0[9][10]	m/z 123.0
Dwell Time	150 ms	150 ms
Collision Energy (CE)	Optimized via infusion (Typical: 20-35 eV)	Optimized via infusion (Typical: 20-35 eV)

| Declustering Potential (DP) | Optimized via infusion (Typical: 60-80 V)[9] | Optimized via infusion (Typical: 60-80 V) |

Method Validation

The analytical method was validated according to the FDA's Bioanalytical Method Validation guidelines.[1][2] The validation assessed linearity, sensitivity, precision, accuracy, selectivity, matrix effects, and stability.





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Caption: Logical workflow for analytical method development and validation.



Table 3: Summary of Method Validation Results

Parameter	Acceptance Criteria	Result
Linearity (r²)	≥ 0.99	> 0.998[7]
Calibration Range	-	20 - 10,000 pg/mL[5]
LLOQ	S/N ≥ 10; Precision ≤ 20%; Accuracy ±20%	20 pg/mL
Intra-assay Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	2.98 - 8.00%[5]
Inter-assay Precision (%CV)	≤ 15% (≤ 20% at LLOQ)	3.11 - 4.90%[5]
Intra-assay Accuracy (%Bias)	± 15% (± 20% at LLOQ)	4.77 - 12.9%[5]
Inter-assay Accuracy (%Bias)	± 15% (± 20% at LLOQ)	7.70 - 11.0%[5]
Matrix Effect	IS-normalized factor %CV ≤ 15%	Acceptable[2]
Recovery	Consistent and reproducible	> 75%[6]

| Stability | %Change within $\pm 15\%$ | Stable through 3 freeze-thaw cycles and for 72 hours at room temperature.[5] |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantification of Medroxyprogesterone Acetate in human plasma.[1] The use of a stable isotope-labeled internal standard, **Medroxyprogesterone-d7**, ensures high accuracy and corrects for potential matrix interferences. The method has been thoroughly validated and meets the criteria to support clinical trials and pharmacokinetic studies.[2] With a run time of just 4 minutes per sample, it offers high throughput for analyzing large batches of samples.[1]

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